6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404593
InChI: InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2
SMILES: C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

CAS No.:

Cat. No.: VC13404593

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole -

Specification

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name 6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Standard InChI InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2
Standard InChI Key DEPLBTARCUXNHG-UHFFFAOYSA-N
SMILES C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indole system (C₈H₆N) fused with a benzene ring, where the 6-position is substituted by a nitro group (-NO₂), and the 3-position bears a 1,2,3,6-tetrahydropyridinyl group (C₅H₈N). The tetrahydropyridine ring exists in a non-planar conformation, adopting a half-chair geometry that influences its electronic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂
Molecular Weight279.72 g/mol (free base)
Nitro Group Position6-position of indole
Heterocyclic Substituent1,2,3,6-Tetrahydropyridin-4-yl
Charge at Physiological pHWeakly basic (pKa ~8.5)

The nitro group induces significant electron withdrawal, polarizing the indole π-system and enhancing electrophilic character at adjacent positions . This electronic perturbation may facilitate interactions with biological nucleophiles or metal centers in enzyme active sites.

Spectroscopic Characterization

While direct spectral data for the 6-nitro isomer remains limited in public databases, analogous compounds provide insight:

  • ¹H NMR: The indole NH proton typically resonates δ 10.5–11.5 ppm (DMSO-d₆), while tetrahydropyridine protons appear as multiplet clusters between δ 2.5–3.5 ppm .

  • ¹³C NMR: The nitro-bearing carbon (C-6) shows deshielding to δ 145–150 ppm, with the tetrahydropyridine carbons appearing between δ 25–45 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group’s asymmetric and symmetric stretching modes .

Synthetic Methodology

Fischer Indolization Approach

The patent EP0812826A1 details a robust synthesis starting from 6-nitrophenylhydrazine and 4-acetylpyridine :

  • Hydrazone Formation:
    6-Nitrophenylhydrazine+4-AcetylpyridineEtOH, ΔHydrazone Intermediate\text{6-Nitrophenylhydrazine} + \text{4-Acetylpyridine} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone Intermediate}

  • Cyclization:
    HydrazoneHCl (g), EtOH, 80°C6-Nitro-3-(pyridin-4-yl)-1H-indole\text{Hydrazone} \xrightarrow{\text{HCl (g), EtOH, 80°C}} \text{6-Nitro-3-(pyridin-4-yl)-1H-indole}

  • Reduction to Tetrahydropyridine:
    Pyridinyl IntermediateNaBH₄MeOH, 0°C6-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole\text{Pyridinyl Intermediate} \xrightarrow[\text{NaBH₄}]{\text{MeOH, 0°C}} \text{6-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole}

Table 2: Optimization Parameters for Step 3

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents over-reduction
NaBH₄ Equivalents2.5–3.0 eqMaximizes conversion
Reaction Time4–6 hrBalances completion vs. degradation

Alternative Pathways

A modified approach employs transition-metal catalysis for direct C-H functionalization:
6-Nitroindole+1,2,3,6-TetrahydropyridinePd(OAc)₂Ag₂CO₃, DMFTarget Compound\text{6-Nitroindole} + \text{1,2,3,6-Tetrahydropyridine} \xrightarrow[\text{Pd(OAc)₂}]{\text{Ag₂CO₃, DMF}} \text{Target Compound}
This method reduces step count but requires stringent oxygen-free conditions and achieves lower yields (~45%) .

Pharmacological Profile

Serotonin Reuptake Inhibition

The compound demonstrates potent inhibition of serotonin transporter (SERT) proteins in cortical synaptosomes (IC₅₀ = 12.3 nM) . Comparative studies reveal:

Table 3: Selectivity Profile

TargetIC₅₀ (nM)Selectivity vs. SERT
Serotonin Transporter12.31.0
Norepinephrine42034.1
Dopamine>1000>81.3

The tetrahydropyridine ring’s partial saturation enhances membrane permeability (LogP = 2.8) compared to fully aromatic analogs (LogP = 1.9) .

In Vivo Efficacy

Rodent models of depression (forced swim test) show dose-dependent effects:

  • 10 mg/kg i.p.: 45% reduction in immobility time (p<0.01 vs. vehicle)

  • 30 mg/kg i.p.: 72% reduction (p<0.001), comparable to fluoxetine

Notably, the 6-nitro derivative exhibits faster onset (significant effects at 24h post-dose) versus 5-nitro isomers (72h) .

Stability and Degradation

Thermal Stability

Accelerated stability studies (40°C/75% RH) reveal:

  • Free Base: 98.2% purity at 1 month; degrades via nitro group reduction

  • Hydrochloride Salt: 99.5% purity under same conditions

Degradation Pathways:

  • Nitro → amine reduction (major)

  • Tetrahydropyridine oxidation to pyridinium (minor)

  • Indole ring photodegradation (UV exposure)

pH-Dependent Solubility

pHSolubility (mg/mL)
1.228.4
6.80.9
7.40.7

The marked pH dependence suggests gastric stability but limited intestinal absorption, necessitating prodrug strategies for oral formulations .

Applications in Drug Development

Lead Optimization

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Nitro Position: 6 > 5 > 7 in SERT inhibition

  • Tetrahydropyridine Substituents:

    • N-Methyl: +300% metabolic stability

    • N-Benzyl: +45% brain penetration

Clinical Prospects

Preclinical data support potential development for:

  • Treatment-resistant depression

  • Obsessive-compulsive disorder

  • Neuropathic pain syndromes

Phase I trials for a fluorinated analog (6-nitro-5-fluoro derivative) began in Q3 2024, with preliminary results showing favorable pharmacokinetics (t₁/₂ = 14.2h) .

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